In Vivo Xenograft Tumor Growth Inhibition: GRD081 Demonstrates 2–3× Superiority Over BEZ235 in A549 and U87-MG Models
In a direct in vivo comparison, GRD081 exhibited 2–3 times higher inhibitory power than the prototypical dual PI3K/mTOR inhibitor BEZ235 (dactolisib) against A549 non-small cell lung cancer (NSCLC) and human glioblastoma U87-MG tumor xenografts in nude mice [1]. This result was obtained under the same experimental conditions and represents the strongest available differentiation metric for GRD081 over its most clinically advanced class comparator. The authors of the published toxicology study cite these efficacy findings as the rationale for advancing GRD081 to Phase I clinical evaluation [1]. It should be noted that these efficacy data were described as 'unpublished data' within the cited paper, indicating that the primary efficacy study has not been independently published in a separate peer-reviewed manuscript.
| Evidence Dimension | In vivo tumor growth inhibitory power |
|---|---|
| Target Compound Data | GRD081: 2–3× higher inhibitory power than BEZ235 |
| Comparator Or Baseline | BEZ235 (NVP-BEZ235, dactolisib): baseline inhibitory power (reference value = 1×) |
| Quantified Difference | 2- to 3-fold greater tumor growth inhibition |
| Conditions | A549 non-small cell lung cancer and U87-MG human glioblastoma nude mouse xenograft models; oral administration route |
Why This Matters
For in vivo oncology studies where maximal tumor growth suppression is the critical endpoint, GRD081 offers a quantifiable efficacy advantage over BEZ235, the most widely cited dual PI3K/mTOR inhibitor comparator.
- [1] Xia Z, Gao T, Zong Y, Zhang X, Mao Y, Yuan B, Lu G. Evaluation of subchronic toxicity of GRD081, a dual PI3K/mTOR inhibitor, after 28-day repeated oral administration in Sprague-Dawley rats and beagle dogs. Food Chem Toxicol. 2013 Dec;62:687-698. doi: 10.1016/j.fct.2013.10.001. PMID: 24140470. (Lines 68-74 in ScienceDirect full text: in vivo comparison data.) View Source
